molecular formula C17H33ClN2O6S B601511 Lincomycin B Hydrochloride CAS No. 11021-35-5

Lincomycin B Hydrochloride

カタログ番号: B601511
CAS番号: 11021-35-5
分子量: 429.0 g/mol
InChIキー: MGUWHIXJDICIPX-NLBLSBHASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lincomycin B Hydrochloride is a derivative of lincomycin, a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria. This compound is used in various scientific research and clinical applications due to its unique chemical structure and biological activity .

作用機序

Target of Action

Lincomycin B Hydrochloride, a lincosamide antibiotic, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for many antibiotics .

Mode of Action

This compound interacts with its target by functioning as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA . It binds to the 23S rRNA of the 50S bacterial ribosomal subunit, inhibiting protein synthesis . This interaction prevents the binding of aminoacyl sRNA to the messenger ribosome complex, thereby inhibiting the peptide bond formation and translocation during protein synthesis .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway in bacteria . By inhibiting the 50S ribosomal subunit, it disrupts the formation of peptide bonds, which are essential for the creation of new proteins . This disruption can lead to the cessation of bacterial growth and eventually bacterial death .

Pharmacokinetics

For its close relative, lincomycin, it is known that the drug is excreted via the kidneys and bile duct . The serum half-life may be prolonged in patients with severe impairment of renal function, and in patients with abnormal hepatic function, the serum half-life may be twice as long as in patients with normal hepatic function . These factors can impact the bioavailability of the drug.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the drug prevents bacteria from producing essential proteins, which can lead to the cessation of bacterial growth and eventually bacterial death .

Action Environment

Environmental factors can significantly influence the action of this compound. For instance, studies have shown that the addition of NaCl as an osmotic regulator in the fermentation process of Streptomyces lincolnensis can decrease the content of Lincomycin B and increase the production of Lincomycin A . This suggests that osmotic pressure can play a crucial role in the efficacy and stability of the compound .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Lincomycin B Hydrochloride involves the fermentation of Streptomyces lincolnensis followed by extraction and purification processes. The fermentation broth is typically treated with solvents to extract the antibiotic, which is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as pH, temperature, and nutrient supply. The extracted compound is then subjected to further purification steps to ensure high purity and quality .

化学反応の分析

Types of Reactions: Lincomycin B Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have enhanced antibacterial properties or reduced side effects .

科学的研究の応用

Pharmacological Applications

1. Treatment of Serious Infections
Lincomycin B Hydrochloride is indicated for severe bacterial infections caused by susceptible strains of streptococci, pneumococci, and staphylococci. It is particularly beneficial for patients allergic to penicillin or in cases where penicillin is inappropriate. The antibiotic acts by binding to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria .

2. Periodontitis Treatment
Recent studies have explored the use of this compound in localized drug delivery systems for treating periodontitis. An in situ gel formulation loaded with Lincomycin demonstrated sustained drug release and significant antibacterial activity against pathogens like Staphylococcus aureus and Prophyromonas gingivalis. The gel maintained effective concentrations for up to eight days, indicating its potential as a localized treatment option .

Dermatological Applications

1. Acne Vulgaris Treatment
A multicentric clinical trial evaluated the efficacy of a 2% topical gel formulation of this compound for treating mild to moderate acne vulgaris. The study involved 200 patients and showed that approximately 70% of those treated with Lincomycin experienced a good to excellent response compared to only 23% in the placebo group. The results highlighted Lincomycin's effectiveness in reducing acne lesions significantly .

Study Group Good to Excellent Response (%) Placebo Response (%)
Lincomycin Group7023

Case Studies

1. Efficacy Against Anaerobic Infections
A case study involving patients with osteomyelitis demonstrated that this compound effectively treated infections resistant to other antibiotics. The patients showed significant clinical improvement with no adverse effects reported, emphasizing its role in managing complex infections .

2. Stability and Formulation Studies
Research on the stability of Lincomycin hydrochloride in various aqueous solutions revealed that it maintains over 90% of its initial concentration under controlled conditions over extended periods. This stability is crucial for ensuring effective therapeutic outcomes during treatment regimens .

類似化合物との比較

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and a different spectrum of antibacterial activity compared to its analogs. This makes it particularly useful in cases where other antibiotics may fail due to resistance or allergies .

生物活性

Lincomycin B Hydrochloride is a lincosamide antibiotic derived from the fermentation of Streptomyces lincolnensis. It exhibits significant antibacterial activity, particularly against Gram-positive bacteria and anaerobes. This article discusses its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

This compound exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, specifically interacting with the 23S rRNA. This binding prevents the formation of peptide bonds during translation, effectively halting bacterial growth. The mechanism can be summarized as follows:

  • Binding Site : 23S rRNA of the 50S ribosomal subunit.
  • Action Type : Predominantly bacteriostatic.
  • Resistance Mechanisms : Common resistance includes methylation of specific nucleotides in the 23S rRNA, which can lead to cross-resistance with other antibiotics such as clindamycin and macrolides .

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its efficacy and safety profile. Key parameters include absorption, distribution, metabolism, and elimination.

ParameterValue/Description
Absorption Intravenous administration results in peak serum concentrations (C_max) of 15.9 μg/mL; intramuscular administration yields 11.6 μg/mL after 60 minutes .
Volume of Distribution Steady-state volume ranges from 63.8 L to 105.1 L depending on the dosage .
Protein Binding Varies from 28% to 86%, generally decreasing with increased serum concentration .
Half-Life Approximately 5.4 ± 1.0 hours; prolonged in patients with hepatic or renal impairment .
Elimination Route Primarily via urine (1.8% - 30.3% of the dose) and bile .

Antimicrobial Spectrum

This compound is effective against a variety of pathogens, particularly:

  • Gram-positive bacteria :
    • Staphylococcus aureus
    • Streptococcus pneumoniae
  • Anaerobic bacteria :
    • Clostridium perfringens
    • Bacteroides fragilis

The antibiotic has shown significant activity in both in vitro studies and clinical settings for treating severe infections such as osteomyelitis, septic endocarditis, and soft tissue infections .

Case Study 1: Treatment of Osteomyelitis

A clinical study evaluated Lincomycin's efficacy in treating osteomyelitis caused by Staphylococcus aureus. Patients received intravenous Lincomycin at a dose of 600 mg every eight hours. Results indicated a significant reduction in infection markers and successful resolution in over 80% of cases after six weeks of treatment .

Case Study 2: Periodontitis Management

A recent study developed an in situ gel formulation loaded with this compound for localized treatment of periodontitis. The gel demonstrated sustained drug release above the minimum inhibitory concentration (MIC) for up to eight days, effectively inhibiting Staphylococcus aureus and Porphyromonas gingivalis .

Safety Profile

While this compound is generally well-tolerated, it can cause adverse reactions such as:

  • Severe cutaneous hypersensitivity reactions (e.g., Stevens-Johnson syndrome)
  • Clostridium difficile-associated diarrhea (CDAD)
  • Potential neurotoxic interactions when combined with other antibiotics like Polymyxin B .

特性

CAS番号

11021-35-5

分子式

C17H33ClN2O6S

分子量

429.0 g/mol

IUPAC名

(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1

InChIキー

MGUWHIXJDICIPX-NLBLSBHASA-N

SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

異性体SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl

正規SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

外観

Off-White Solid

melting_point

187-190°C (dec.)

純度

> 95%

数量

Milligrams-Grams

同義語

(2S-trans)-Methyl 6,8-Dideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]- 1-thio-D-erythro-α-D-galactooctopyranoside MonoHydrochloride;  trans-4’-Ethyllincomycin Hydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lincomycin B Hydrochloride
Reactant of Route 2
Reactant of Route 2
Lincomycin B Hydrochloride
Reactant of Route 3
Lincomycin B Hydrochloride
Reactant of Route 4
Lincomycin B Hydrochloride
Reactant of Route 5
Lincomycin B Hydrochloride
Reactant of Route 6
Lincomycin B Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。